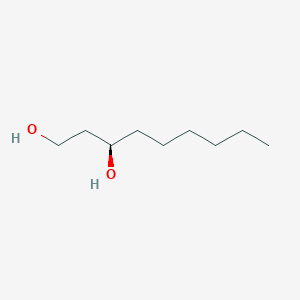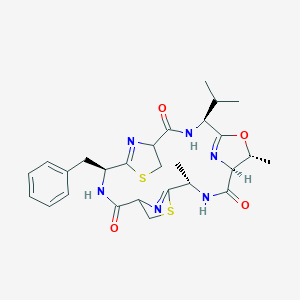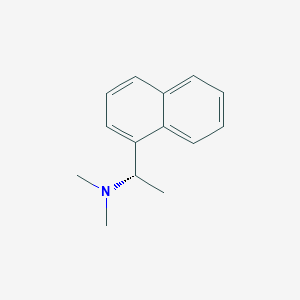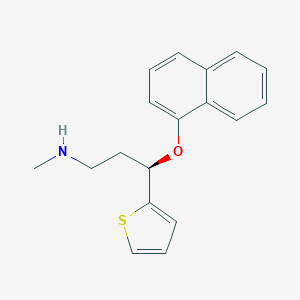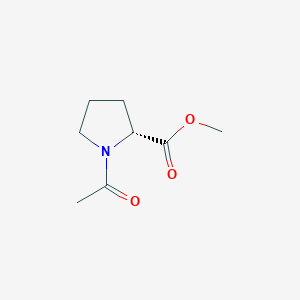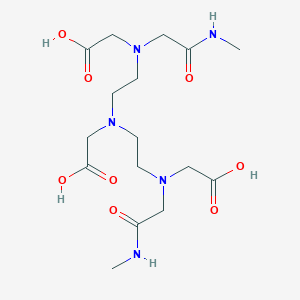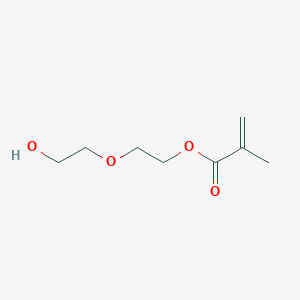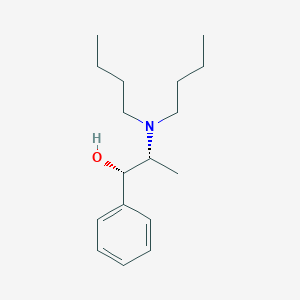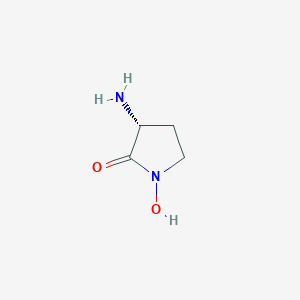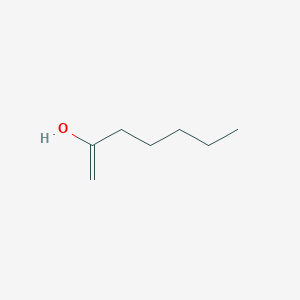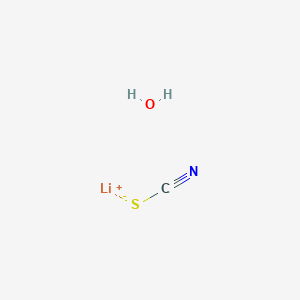
Lithium thiocyanate hydrate
描述
Lithium thiocyanate hydrate is a chemical compound with the formula LiSCN·xH₂O. It is an extremely hygroscopic white solid that forms the monohydrate and the dihydrate. This compound is the least stable of the alkali metal thiocyanates due to the large electrostatic deforming field of the lithium cation . It is widely used in various scientific and industrial applications due to its unique properties.
作用机制
Target of Action
Lithium thiocyanate hydrate is a chemical compound with the formula LiSCN. It is an extremely hygroscopic white solid that forms the monohydrate and the dihydrate It’s known that lithium salts are often used in batteries and other industrial applications due to their ability to donate electrons easily .
Mode of Action
It’s known that lithium can easily donate (loses) electrons to become a positive li+ which has a small ionic radius . This property might influence its interaction with other compounds or materials.
Biochemical Pathways
A study has reported on the ion transport properties and defect chemistry in anhydrous lithium thiocyanate li(scn), which is a pseudo-halide li+ cation conductor
Result of Action
It’s known that lithium salts have a variety of uses in industrial applications due to their chemical properties .
Action Environment
This compound is extremely hygroscopic and forms the monohydrate and the dihydrate . It is soluble in many organic solvents, such as ethanol, methanol, 1-propanol, and acetone. It is insoluble in benzene . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as humidity and the presence of certain solvents.
生化分析
Biochemical Properties
The biochemical properties of Lithium Thiocyanate Hydrate are not fully understood. It is known that this compound can interact with various biomolecules. For example, it has been shown to interact with proteins and enzymes in the silk production process . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
The cellular effects of this compound are not well studied. It is known that this compound can influence cell function. For example, it has been shown to affect the structural and electrical properties of biodegradable poly (ε-caprolactone) polymer films .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that this compound can exert its effects at the molecular level. For example, it has been shown to affect the ionic conduction of PCL:LiSCN polymer electrolytes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well studied. It is known that this compound can have long-term effects on cellular function. For example, it has been shown to affect the ionic conductivity of PCL:LiSCN polymer electrolytes over time .
Metabolic Pathways
It is known that this compound can interact with various enzymes and cofactors .
Transport and Distribution
It is known that this compound can interact with various transporters and binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Lithium thiocyanate hydrate can be synthesized by reacting lithium hydroxide with ammonium thiocyanate. The reaction proceeds as follows: [ \text{LiOH} + \text{NH}_4\text{SCN} \rightarrow \text{LiSCN} + \text{NH}_4\text{OH} ] The water is then removed by vacuum, and the resulting solid is dissolved in diethyl ether. The ether salt is formed by adding petroleum ether, and it is then heated in a vacuum at 110°C to obtain the anhydrous salt .
Industrial Production Methods: In industrial settings, this compound is typically produced by similar methods, but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is often produced in a crystalline form to facilitate its use in various applications.
化学反应分析
Types of Reactions: Lithium thiocyanate hydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form lithium sulfate and carbon dioxide.
Reduction: It can be reduced to form lithium sulfide and hydrogen cyanide.
Substitution: It can undergo substitution reactions with various organic and inorganic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halides and other nucleophiles can be used under mild conditions.
Major Products Formed:
Oxidation: Lithium sulfate and carbon dioxide.
Reduction: Lithium sulfide and hydrogen cyanide.
Substitution: Various substituted thiocyanates depending on the reagents used.
科学研究应用
Lithium thiocyanate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic and inorganic compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: It is used in the preparation of biological samples for electron microscopy.
Medicine: It is used in the development of pharmaceuticals and as a diagnostic reagent.
相似化合物的比较
- Sodium thiocyanate
- Potassium thiocyanate
- Ammonium thiocyanate
Comparison: Lithium thiocyanate hydrate is unique among the alkali metal thiocyanates due to its high hygroscopicity and the large electrostatic deforming field of the lithium cation. This makes it less stable compared to sodium, potassium, and ammonium thiocyanates. its unique properties make it valuable in specific applications where other thiocyanates may not be suitable .
属性
IUPAC Name |
lithium;thiocyanate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNS.Li.H2O/c2-1-3;;/h3H;;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTVNJAFDYEXLD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(#N)[S-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2LiNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583532 | |
| Record name | Lithium thiocyanate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-85-7 | |
| Record name | Lithium thiocyanate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium thiocyanate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


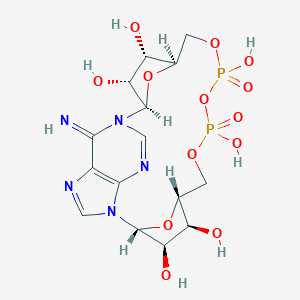
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B40048.png)
